Defined (S)-Stereochemistry vs. (R)-Enantiomer and Racemate for CNS-Targeted Synthesis
The (S)-enantiomer is an essential intermediate for constructing specific CNS-active indole derivatives described in Lundbeck patents. While specific biological data for this exact building block is limited in public repositories, the parent patent class explicitly claims enantiomers of 2,3-dihydroindole derivatives for therapeutic use [1]. The (R)-enantiomer (CAS 1388853-95-9) exists as a separate commercial entity, and the racemic mixture is not claimed in these specific therapeutic contexts, underscoring the necessity of the single (S)-isomer for targeted synthesis.
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 1388105-68-7) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1388853-95-9); racemate |
| Quantified Difference | Absolute configuration (S vs. R) dictates biological target engagement, as per patent claims. |
| Conditions | Synthesis of indole/2,3-dihydroindole derivatives for therapeutic use (US 6,727,263 B2). |
Why This Matters
Using the incorrect enantiomer or racemate can lead to inactive or off-target compounds, wasting synthetic effort and resources in drug discovery.
- [1] Moltzen, E. K., Perregaard, J. K., Mikkelsen, I., & Smith, G. P. (2004). U.S. Patent No. 6,727,263 B2. Washington, DC: U.S. Patent and Trademark Office. View Source
